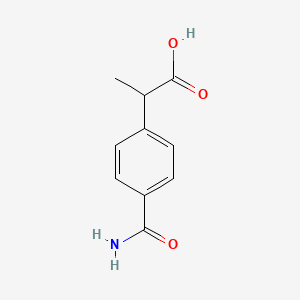

2-(4-氨基甲酰基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Carbamoylphenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss 2-(4-Carbamoylphenyl)propanoic acid, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, analysis, and understanding of similar structures.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Carbamoylphenyl)propanoic acid often involves catalytic processes or specific reaction conditions. For instance, the paper discussing the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines suggests that such a catalyst could potentially be used for the synthesis of peptide-like structures, which may be relevant for the synthesis of carbamoylphenyl derivatives . Additionally, the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde and alpha-alanine indicates a method of introducing an amino group to a propanoic acid backbone, which could be adapted for the synthesis of 2-(4-Carbamoylphenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Carbamoylphenyl)propanoic acid can be elucidated using various spectroscopic techniques. For example, the study on 2-(4-fluorobenzylideneamino) propanoic acid employed NMR, FTIR, and Raman spectroscopy to verify its structure . These techniques could similarly be applied to determine the molecular structure of 2-(4-Carbamoylphenyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-(4-Carbamoylphenyl)propanoic acid can be complex. The paper on the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones shows how carboxylic acid derivatives can undergo intramolecular reactions to form cyclic structures . This information could be useful when considering the reactivity of the carbamoyl group in 2-(4-Carbamoylphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamoylphenyl derivatives can be characterized by a variety of parameters. The study of alkoxyphenylcarbamic acid derivatives provides data on melting points, solubility, surface activity, and lipophilicity . These properties are crucial for understanding the behavior of 2-(4-Carbamoylphenyl)propanoic acid in different environments and could guide the development of analytical methods for its detection and quantification.

科学研究应用

新型阿片肽衍生拮抗剂

2-(4-氨基甲酰基苯基)丙酸已用于新型阿片拮抗剂的开发。由 (Ghosh 等人,2008) 进行的一项研究证明了酪氨酸类似物的合成,包括 2-(4-氨基甲酰基苯基)丙酸,作为阿片肽衍生拮抗剂中的关键成分。这些化合物在阿片受体上显示出拮抗作用,突出了它们在阿片相关研究中的潜力。

化学合成和表征

该化合物还因其在化学合成和表征过程中的作用而受到研究。(陈等人,2016) 合成了 2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸作为 2-羟基-3-(3,4-二羟基苯基)丙酸的衍生物,并研究了其晶体结构和立体化学。此类研究有助于了解该化合物的性质及其在各个领域的潜在应用。

生物活性与药物研究

在药物研究中,2-(4-氨基甲酰基苯基)丙酸衍生物因其生物活性而受到探索。(坎瓦尔等人,2020) 合成了该化合物的衍生物,并评估了它们的抗菌和抗真菌潜力,突出了该化合物在药物化学中的相关性。

分析方法与分离技术

该化合物也一直是分析方法和分离技术发展的重点。例如,(金等人,2020) 使用逆流色谱法对 2-(4-甲基苯基)丙酸进行对映体分离的研究,为色谱方法的发展做出了贡献。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

作用机制

Target of Action

It is known that carboxylic acids, such as this compound, typically interact with various enzymes and receptors in the body .

Mode of Action

Carboxylic acids generally act by donating a proton (h+), behaving as an acid, and interacting with biological targets such as enzymes and receptors .

Biochemical Pathways

Carboxylic acids like this compound typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Pharmacokinetics

It is known that carboxylic acids are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .

Result of Action

The effects of carboxylic acids are generally related to their interactions with biological targets and their participation in various metabolic processes .

Action Environment

The action, efficacy, and stability of 2-(4-Carbamoylphenyl)propanoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body . .

属性

IUPAC Name |

2-(4-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWUEBLDZNJSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Carbamoylphenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)